N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a benzoxadiazole ring, a thiazolidinone ring, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of o-nitroaniline derivatives with appropriate reagents.
Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Coupling of the Benzoxadiazole and Thiazolidinone Rings: This step involves the formation of an amide bond between the two rings, often using coupling reagents such as EDCI or DCC.
Introduction of the Methoxybenzylidene Group: This is typically done through a condensation reaction between the thiazolidinone derivative and 2-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or marker in various biological assays due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Fluorescent Properties: The benzoxadiazole ring can act as a fluorophore, allowing the compound to be used in imaging applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to the presence of the methoxybenzylidene group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C20H16N4O4S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H16N4O4S2/c1-27-15-8-3-2-5-12(15)11-16-19(26)24(20(29)30-16)10-9-17(25)21-13-6-4-7-14-18(13)23-28-22-14/h2-8,11H,9-10H2,1H3,(H,21,25)/b16-11- |
InChI Key |
BYESHVUHVVWOSA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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